3-Chloro-4-methylbenzylamine

Description

The exact mass of the compound 3-Chloro-4-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

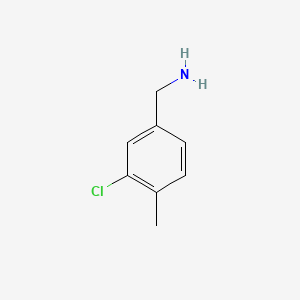

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIGALIASISPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070905 | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-93-6 | |

| Record name | 3-Chloro-4-methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-methylbenzylamine chemical properties

An In-Depth Technical Guide to 3-Chloro-4-methylbenzylamine: Properties, Synthesis, and Applications

Introduction

3-Chloro-4-methylbenzylamine is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a benzylamine moiety.[1] The specific arrangement of these functional groups—a chlorine at the 3-position and a methyl group at the 4-position relative to the benzylamine—imparts a unique set of chemical properties that make it a valuable intermediate in various synthetic applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its significant role as a building block in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Properties

The physical state of 3-Chloro-4-methylbenzylamine is typically a colorless to pale yellow liquid or a low-melting solid, contingent on its purity and the ambient temperature.[1] It demonstrates solubility in organic solvents, a characteristic attributed to its substituted aromatic structure.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 67952-93-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][2][4] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Boiling Point | 128 °C | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| pKa | 8.92 ± 0.10 (Predicted) | [3] |

| XLogP3 | 2.14 | [2] |

Table 2: Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3-Chloro-4-methylbenzylamine. While raw spectral data is proprietary, the expected features can be predicted based on the molecule's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the methyl (CH₃) protons. - A singlet for the benzylic (CH₂) protons. - Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, showing splitting patterns dictated by their coupling. - A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon. - A signal for the benzylic carbon. - Multiple signals in the aromatic region for the six carbons of the benzene ring, with chemical shifts influenced by the chloro, methyl, and benzylamine substituents. |

| IR Spectroscopy | - N-H stretching bands for the primary amine (approx. 3300-3400 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - C=C stretching bands for the aromatic ring (approx. 1450-1600 cm⁻¹). - A C-Cl stretching band. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (155.62). - A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. - Fragmentation patterns corresponding to the loss of the amine group or the benzylic fragment. |

Synthesis Pathways

The synthesis of substituted benzylamines often involves multi-step processes starting from readily available precursors. A common and effective route to 3-Chloro-4-methylbenzylamine begins with 4-nitrotoluene, proceeding through chlorination and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis from 4-Nitrotoluene

This protocol is based on established industrial synthesis methods for chloro-methylanilines, which are direct precursors to the target benzylamine.[5]

Step 1: Chlorination of 4-Nitrotoluene

-

Charge a reaction vessel with 4-nitrotoluene.

-

Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction is typically performed in the absence of a solvent.

-

Maintain the reaction temperature to control the regioselectivity of the chlorination, favoring the formation of 2-chloro-4-nitrotoluene.

-

Upon completion, the crude product is separated from the aqueous phase.[5]

Step 2: Catalytic Hydrogenation to 3-Chloro-4-methylaniline

-

The crude 2-chloro-4-nitrotoluene is transferred to a hydrogenation reactor.[5]

-

A catalyst, such as a carbon-supported palladium catalyst (Pd/C), is added.[5]

-

The reactor is pressurized with hydrogen gas (H₂). The reaction is carried out under controlled temperature (25-100 °C) and pressure (0.2-3.0 MPa) conditions.[5]

-

The nitro group is selectively reduced to an amine group, yielding 3-chloro-4-methylaniline. The catalyst's role is crucial for high conversion and selectivity, minimizing dehalogenation side reactions.[5]

-

After the reaction, the catalyst is filtered off, and the resulting crude 3-chloro-4-methylaniline is purified by distillation.

Step 3: Conversion to 3-Chloro-4-methylbenzylamine While the search results focus on the synthesis of the aniline precursor, the conversion to the benzylamine would typically proceed via reduction of a corresponding nitrile or amide, or by reductive amination of the corresponding benzaldehyde.

Caption: Synthetic workflow from 4-Nitrotoluene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-4-methylbenzylamine is governed by the primary amine group and the substituted aromatic ring.

-

Amine Group Reactivity : The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic.[1] It readily reacts with acids to form ammonium salts. As a nucleophile, it participates in reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary and tertiary amines. The choice of a non-nucleophilic base is often required in these reactions to neutralize the acid byproduct without competing with the amine nucleophile.

-

Aromatic Ring Reactivity : The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are critical. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. Their combined influence dictates the position of incoming electrophiles.

Caption: Mechanism for N-Acylation of the amine group.

Applications in Drug Discovery and Development

Substituted benzylamines are crucial structural motifs in medicinal chemistry. The presence of a chlorine atom can significantly enhance a molecule's metabolic stability and membrane permeability, making chlorinated intermediates like 3-Chloro-4-methylbenzylamine highly sought after.[6]

-

Intermediate for Active Pharmaceutical Ingredients (APIs) : This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[1] For instance, the related compound 3-Chloro-4-methoxybenzylamine is a pivotal intermediate in the synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction.[7] The structural similarity suggests that 3-Chloro-4-methylbenzylamine can be used to generate analogues of Avanafil or other APIs to explore structure-activity relationships (SAR).

-

Scaffold for Ligand Development : The benzylamine scaffold can be elaborated to create ligands for various biological targets. Recent research has shown that complex derivatives incorporating a 3-chlorobenzyl moiety can act as highly selective ligands for opioid receptors, which are targets for pain management.[8]

Caption: Role in the pharmaceutical development pipeline.

Safety and Handling

3-Chloro-4-methylbenzylamine is classified as a hazardous chemical and requires careful handling to avoid exposure.

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | Description | Precautionary Measures |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9][10][11] | Wear protective gloves, protective clothing, and eye/face protection.[9][12] Wash skin thoroughly after handling.[12] |

| Eye Damage | Causes serious eye damage.[9][12] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12] |

| Respiratory Irritation | May cause respiratory irritation. Fatal if inhaled (as per related compounds).[9][12] | Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray.[9][12] Wear respiratory protection.[12] |

| Handling and Storage | Keep container tightly closed in a dry and well-ventilated place.[12][13] Store locked up.[12] | |

| Disposal | Toxic to aquatic life with long-lasting effects.[12] | Avoid release to the environment.[12] Dispose of contents/container to an approved waste disposal plant.[12] |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

3-chloro-4-methylbenzylamine (C8H10ClN). PubChemLite. [Link]

-

3-Chloro-4-methylbenzylamine SDS. EcoOnline. [Link]

-

Benzenamine, 3-chloro-4-methyl-. NIST WebBook. [Link]

-

Synthesis of N-methylbenzylamine. PrepChem.com. [Link]

- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

Cas 67952-93-6,3-Chloro-4-methylbenzylamine. LookChem. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Washington State University. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. PubMed. [Link]

-

3-Chloro-N-methylbenzylamine. Amerigo Scientific. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

Sources

- 1. CAS 67952-93-6: 3-chloro-4-methylbenzylamine | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. PubChemLite - 3-chloro-4-methylbenzylamine (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3-Chloro-4-methylbenzylamine SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3-CHLORO-N-METHYLBENZYLAMINE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Applications of 3-Chloro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique structural features, including a chlorinated and methylated benzene ring coupled with a reactive primary amine, make it a valuable intermediate in the preparation of a wide range of chemical entities, particularly in the fields of pharmaceuticals and agrochemicals.[2] The presence of the chlorine atom and the methyl group on the aromatic ring influences the molecule's reactivity and imparts specific physicochemical properties to its derivatives, which can be crucial for modulating biological activity.[2] This guide provides a comprehensive overview of the molecular structure, key properties, synthesis, and reactivity of 3-chloro-4-methylbenzylamine, with a focus on its practical applications in a research and development setting.

Molecular Structure and Physicochemical Properties

3-Chloro-4-methylbenzylamine possesses a well-defined molecular architecture consisting of a benzylamine core with a chlorine atom at the 3-position and a methyl group at the 4-position of the benzene ring.[3] This substitution pattern is key to its chemical behavior. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group create a specific electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modifying the basicity of the amine group.

A summary of the key physicochemical properties of 3-chloro-4-methylbenzylamine is provided in the table below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [3] |

| Molecular Weight | 155.63 g/mol | [4] |

| CAS Number | 67952-93-6 | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | 1.1±0.1 g/cm³ | [5] |

| Solubility | Soluble in organic solvents | [2] |

| pKa | Not readily available |

Synthesis of 3-Chloro-4-methylbenzylamine

The synthesis of 3-chloro-4-methylbenzylamine can be achieved through several routes, primarily involving the reduction of a corresponding nitrogen-containing functional group. Two common and effective methods are the reduction of 3-chloro-4-methylbenzonitrile and the reductive amination of 3-chloro-4-methylbenzaldehyde.

Method 1: Reduction of 3-Chloro-4-methylbenzonitrile

This method involves the chemical reduction of the nitrile group of 3-chloro-4-methylbenzonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylbenzylamine

Abstract

3-Chloro-4-methylbenzylamine is a substituted benzylamine derivative that serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern—a chlorine atom at the 3-position and a methyl group at the 4-position—imparts unique physicochemical properties to the molecules it helps create. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the reduction of 3-chloro-4-methylbenzonitrile. We will dissect two field-proven methodologies: chemical reduction via lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The comparative analysis of these routes, complete with detailed mechanistic insights and step-by-step protocols, is designed to equip researchers with the knowledge to make informed decisions based on scalability, safety, and available resources.

Strategic Overview of Synthesis: From Nitrile to Amine

The most direct and industrially relevant approach to synthesizing 3-chloro-4-methylbenzylamine is through the reduction of the corresponding nitrile, 3-chloro-4-methylbenzonitrile. The nitrile group (C≡N) is a versatile functional group that can be efficiently converted to a primary aminomethyl group (-CH₂NH₂).[2][3][4]

Two principal strategies dominate this transformation:

-

Chemical Reduction with Metal Hydrides: This approach utilizes powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), to deliver hydride ions to the electrophilic carbon of the nitrile.[5][6] It is highly effective and generally provides excellent yields on a laboratory scale.

-

Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) or a hydrogen donor in the presence of a heterogeneous metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C).[7][8] Due to its cost-effectiveness and scalability, catalytic hydrogenation is often the preferred method in industrial settings.[7]

A viable, though less direct, alternative involves the reductive amination of 3-chloro-4-methylbenzaldehyde.[3][9] This pathway will be discussed as a secondary option.

Logical Flow of the Primary Synthesis Pathway

The diagram below illustrates the central transformation from the nitrile precursor to the target primary amine, which forms the core of this guide.

Caption: Core synthesis strategy for 3-chloro-4-methylbenzylamine.

Method A: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is an unselective but highly potent reducing agent, capable of reducing a wide array of functional groups, including nitriles.[10] Its efficacy in converting nitriles to primary amines is well-established and proceeds with high fidelity.[4][6]

Mechanistic Rationale

The reduction mechanism involves a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ complex.[5][11]

-

First Hydride Attack: The hydride ion acts as a potent nucleophile, attacking the electrophilic carbon of the C≡N triple bond. This breaks the π-bond and forms an intermediate imine anion, which is stabilized by complexation with the aluminum species.[2][4]

-

Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[5][11]

-

Protonation: A careful aqueous workup protonates the dianion, liberating the final primary amine product.[2][5]

This process necessitates strictly anhydrous conditions, as LiAlH₄ reacts exothermically and dangerously with water and other protic solvents.

Detailed Experimental Protocol

-

System Integrity: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). All solvents must be anhydrous.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-chloro-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for approximately 4-6 hours.

-

Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) until the starting nitrile spot is no longer visible.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

-

'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

-

'3X' mL of water. This standardized procedure is critical for safely neutralizing excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable solid.[10]

-

-

Workup and Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.[12] Combine the organic filtrates.

-

Purification: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 3-chloro-4-methylbenzylamine can be purified further by vacuum distillation to yield a colorless to pale yellow liquid.[1][13]

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial organic synthesis. For nitrile reduction, Raney® Nickel is a highly effective and widely used catalyst.[8] The reaction can be performed using high-pressure hydrogen gas or through catalytic transfer hydrogenation, which uses a hydrogen donor molecule like 2-propanol.[14]

Mechanistic Principles

This is a heterogeneous catalytic process occurring on the surface of the nickel catalyst.

-

Adsorption: Both molecular hydrogen and the nitrile substrate adsorb onto the active sites of the porous nickel surface.

-

Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.

-

Stepwise Reduction: The adsorbed nitrile is sequentially hydrogenated, first to an imine intermediate and then to the final primary amine.

-

Desorption: The final product, 3-chloro-4-methylbenzylamine, desorbs from the catalyst surface, freeing the active site for the next cycle.

A common side reaction is the condensation of the newly formed primary amine with the intermediate imine, which upon further reduction, yields a secondary amine. This can be suppressed by adding ammonia or a strong base like potassium hydroxide (KOH) to the reaction mixture.[14][15]

Detailed Experimental Protocol (High-Pressure Hydrogenation)

-

Safety: This procedure requires a high-pressure autoclave and proper handling of a pyrophoric catalyst and flammable gas.

-

Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. Before use, carefully wash the catalyst several times with the reaction solvent (e.g., anhydrous ethanol) to remove water.

-

Reactor Charging: In a high-pressure autoclave, place a solution of 3-chloro-4-methylbenzonitrile (1.0 equivalent) in anhydrous ethanol. Under an inert atmosphere, carefully add the washed Raney® Nickel catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., to 50-100 psi, though conditions may vary) and begin vigorous stirring. Heat the mixture to a specified temperature (e.g., 60-80 °C).

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake, which indicates the completion of the hydrogenation.[13] This typically takes 3-5 hours.

-

Workup and Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. The Raney® Nickel catalyst is pyrophoric and must be filtered while wet to prevent ignition. Filter the reaction mixture through a pad of Celite®, ensuring the filter cake does not dry out.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Alternative Pathway: Reductive Amination

An alternative synthesis route starts from 3-chloro-4-methylbenzaldehyde.[16] Reductive amination is a two-step, one-pot process that efficiently converts aldehydes or ketones into amines.[9]

Caption: Reductive amination pathway to the target amine.

The process involves the initial reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the corresponding primary amine.[3][9] Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are mild enough not to reduce the starting aldehyde but will readily reduce the formed imine.[17]

Comparative Data Summary

| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation |

| Primary Reagents | Lithium Aluminum Hydride (LiAlH₄) | Raney® Nickel, Hydrogen Gas (H₂) |

| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol |

| Temperature | 0 °C to Reflux (approx. 66 °C for THF) | Typically 50-100 °C |

| Pressure | Atmospheric | Elevated (e.g., 50-100 psi) |

| Typical Yield | High (85-95%) | Very High (90-99%) |

| Key Advantages | High reactivity, reliable on lab scale | Cost-effective, highly scalable, "greener" |

| Key Disadvantages | Expensive, requires strict anhydrous conditions, hazardous quenching | Requires specialized pressure equipment, pyrophoric catalyst |

| Ideal Scale | Laboratory / Small-scale synthesis | Pilot plant / Industrial production |

Conclusion

The synthesis of 3-chloro-4-methylbenzylamine is most efficiently achieved via the reduction of 3-chloro-4-methylbenzonitrile. The choice between chemical reduction with lithium aluminum hydride and catalytic hydrogenation with Raney® Nickel is primarily dictated by the desired scale of production, available equipment, and economic considerations. For laboratory-scale synthesis requiring high yields and rapid execution, the LiAlH₄ method is a robust choice, provided that stringent safety and anhydrous protocols are followed. For larger-scale and industrial applications, catalytic hydrogenation is unequivocally superior due to its lower cost, high efficiency, and more favorable environmental and safety profile. Understanding the causality behind the experimental choices for each pathway is paramount for successful, safe, and reproducible synthesis of this important chemical intermediate.

References

-

Nitriles to Amines: LiAlH4 Reduction. JoVE. Available at: [Link]

-

Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

-

Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link]

-

Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

-

Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Scite.ai. Available at: [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

-

Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

-

Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online. Available at: [Link]

- Method used for preparing high purity 3-chloro-4-methoxybenzylamine.Google Patents.

-

Raney nickel reductions. Indian Academy of Sciences. Available at: [Link]

-

Raney nickel. Wikipedia. Available at: [Link]

-

N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Organic Syntheses. Available at: [Link]

-

Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Publications. Available at: [Link]

-

Synthesis of N-methylbenzylamine. PrepChem.com. Available at: [Link]

-

Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. ResearchGate. Available at: [Link]

-

3-chloro-4-methylbenzylamine (C8H10ClN). PubChemLite. Available at: [Link]

-

Benzenamine, 3-chloro-4-methyl-. NIST WebBook. Available at: [Link]

-

Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel. ResearchGate. Available at: [Link]

-

3-Chloro-4-methylbenzaldehyde. PubChem. Available at: [Link]

- Method for synthesizing 3-chloro-4-methylaniline.Google Patents.

- Preparation method of 3-fluoro-4-methylbenzonitrile.Google Patents.

-

Catalytic Hydrogenation. Organic Chemistry Data. Available at: [Link]

- Process for the hydrogenation of nitriles to primary amines.Google Patents.

-

Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. SciSpace. Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Reductive aminations of benzaldehyde. ResearchGate. Available at: [Link]

-

Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

Benzonitrile, m-chloro-. PubChem. Available at: [Link]

-

3-CHLORO-4-METHYLBENZONITRILE 25G. Dabos. Available at: [Link]

Sources

- 1. CAS 67952-93-6: 3-chloro-4-methylbenzylamine | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. scite.ai [scite.ai]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to (3-Chloro-4-methylphenyl)methanamine for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Chloro-4-methylphenyl)methanamine, a substituted benzylamine derivative, has emerged as a significant intermediate in the landscape of organic synthesis, particularly within the realm of pharmaceutical development. Its unique structural features—a chlorinated and methylated phenyl ring coupled with a reactive primary aminomethyl group—provide a versatile scaffold for the construction of complex molecular architectures. The presence and positioning of the chloro and methyl substituents on the aromatic ring are not merely incidental; they offer a nuanced interplay of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of resultant therapeutic agents. This guide provides a comprehensive overview of (3-Chloro-4-methylphenyl)methanamine, from its fundamental chemical identity to its synthesis, applications in drug discovery, and essential safety protocols.

Section 1: Core Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and characteristics. (3-Chloro-4-methylphenyl)methanamine is systematically named to avoid ambiguity, with several synonyms commonly found in chemical literature and supplier catalogs.

IUPAC Name: (3-Chloro-4-methylphenyl)methanamine[1]

Synonyms:

-

3-Chloro-4-methylbenzylamine[1]

-

1-(3-chloro-4-methylphenyl)methanamine[1]

-

Benzenemethanamine, 3-chloro-4-methyl-

CAS Number: 67952-93-6[1]

Molecular Formula: C₈H₁₀ClN[1]

Molecular Weight: 155.63 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3-Chloro-4-methylphenyl)methanamine | [1] |

| CAS Number | 67952-93-6 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.63 g/mol | [1] |

| Predicted XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Section 2: Synthesis of (3-Chloro-4-methylphenyl)methanamine

The primary and most efficient route for the synthesis of (3-Chloro-4-methylphenyl)methanamine involves the reduction of the corresponding benzonitrile, 3-chloro-4-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, and several methodologies can be employed, with the choice often dictated by scale, available reagents, and desired purity.

Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile

Catalytic hydrogenation stands as a robust and scalable method for the reduction of nitriles to primary amines. The process involves the use of a metal catalyst, typically Raney Nickel or a palladium-based catalyst, under a hydrogen atmosphere.

Reaction Scheme:

Caption: Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile.

Experimental Protocol:

-

Reactor Setup: A high-pressure autoclave is charged with 3-chloro-4-methylbenzonitrile and a suitable solvent, such as anhydrous ethanol.

-

Catalyst Addition: A catalytic amount of pre-washed Raney® Nickel is carefully added to the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent premature deactivation.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 50-100 psi). The reaction mixture is heated (usually to 50-80 °C) and stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. Completion is typically observed within 3-6 hours. Aliquots can be carefully withdrawn and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude (3-Chloro-4-methylphenyl)methanamine. Further purification can be achieved by vacuum distillation.

Chemical Reduction of 3-Chloro-4-methylbenzonitrile

For laboratory-scale synthesis, chemical reduction using metal hydrides like Lithium Aluminum Hydride (LiAlH₄) offers a powerful alternative. This method is highly effective but requires stringent anhydrous conditions due to the reactivity of LiAlH₄ with protic solvents.

Reaction Scheme:

Caption: Chemical Reduction of 3-Chloro-4-methylbenzonitrile with LiAlH₄.

Experimental Protocol:

-

Reaction Setup: A solution of 3-chloro-4-methylbenzonitrile in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Addition: A solution or suspension of Lithium Aluminum Hydride in the same anhydrous solvent is added dropwise to the nitrile solution at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Product Isolation: The resulting precipitate is filtered off and washed thoroughly with the ethereal solvent. The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to afford the desired amine.

Section 3: Spectroscopic Characterization

The structural elucidation of (3-Chloro-4-methylphenyl)methanamine is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂-NH₂), the amine protons (-NH₂), and the methyl protons (-CH₃). The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The benzylic protons will appear as a singlet or a multiplet depending on the solvent and concentration, typically in the range of 3.8-4.2 ppm. The methyl protons will be a singlet around 2.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The number of aromatic signals will depend on the symmetry of the molecule. The benzylic carbon signal is expected in the range of 45-50 ppm.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the amino group and cleavage at the benzylic position.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring and the methyl/methylene groups, and the C-Cl stretching in the fingerprint region.

Section 4: Applications in Drug Discovery and Development

The true value of (3-Chloro-4-methylphenyl)methanamine lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The presence of the chloro and methyl groups can enhance binding affinity to biological targets and improve metabolic stability.

Precursor for Kinase Inhibitors

A significant application of structurally similar benzylamines is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, the structurally related 3-chloro-4-fluoroaniline is a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor.[2][3] While direct synthesis of a marketed drug from (3-Chloro-4-methylphenyl)methanamine is not prominently documented, its scaffold is highly relevant for the development of novel kinase inhibitors. The primary amine provides a nucleophilic handle for reaction with various electrophilic pharmacophores, such as substituted pyrimidines or quinazolines, which are common cores of many kinase inhibitors.[2][4]

Caption: General synthetic scheme for kinase inhibitors.

Scaffold for Novel Bioactive Compounds

The (3-chloro-4-methylphenyl)methyl moiety is being explored in the design of various other bioactive molecules. For example, derivatives of N'-benzyl-3-chlorobenzenesulfonamide have been investigated as selective κ-opioid receptor (KOR) ligands for the management of pain.[5] The substitution pattern on the benzyl group is a critical determinant of the compound's activity and selectivity.

Section 5: Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are paramount when working with (3-Chloro-4-methylphenyl)methanamine.

Hazard Identification:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling.

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact: If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.

A detailed toxicological profile is not extensively available in the public domain, and therefore, it should be handled with the assumption that it is a hazardous substance.

Conclusion

(3-Chloro-4-methylphenyl)methanamine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and the strategic placement of its functional groups make it an attractive starting material for the creation of novel therapeutic agents, particularly in the area of kinase inhibition. A thorough understanding of its chemical properties, synthetic routes, and safety precautions, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in their synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. BenchChem.

-

Matrix Fine Chemicals. (n.d.). 1-(3-CHLORO-4-METHYLPHENYL)METHANAMINE | CAS 67952-93-6. Retrieved from [Link]

- Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169.

- MDPI. (2023). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 28(1), 335.

-

PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

- Owa, T., Yoshino, H., Okauchi, T., Yoshimatsu, K., Naito, T., & Sugi, N. (2004). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(21), 5387-5391.

- BenchChem. (2025).

- BenchChem. (2025).

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

- Li, X., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 275, 116643.

-

PubChemLite. (n.d.). 3-chloro-4-methylbenzylamine (C8H10ClN). Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-Chloro-4-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified synthesis of bioactive molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 3-chloro-2-methyl-. Retrieved from [Link]

-

mzCloud. (2015, November 19). 4 Chloro N methylaniline. Retrieved from [Link]

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 29(1), 21.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

Sources

- 1. 1-(3-CHLORO-4-METHYLPHENYL)METHANAMINE | CAS 67952-93-6 [matrix-fine-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methylbenzylamine

Introduction

3-Chloro-4-methylbenzylamine is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a benzylamine core with chloro and methyl substitutions on the aromatic ring, imparts specific physical and chemical properties that are critical for its handling, reaction optimization, and purification. This guide provides a comprehensive overview of the key physical properties of 3-Chloro-4-methylbenzylamine, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 3-Chloro-4-methylbenzylamine is presented in Table 1. These values are essential for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 67952-93-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |

| Molecular Weight | 155.62 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or off-white fused/low melting solid | [2] |

| Boiling Point | 128 °C | [4] |

| 236.664 °C at 760 mmHg | [3] | |

| Density | 1.131 g/cm³ | [3] |

| Refractive Index | 1.559 | [3] |

| Flash Point | 110.4 °C | [4] |

| pKa (Predicted) | 8.92 ± 0.10 | [4] |

Structural Representation and Isomerism

The structural formula of 3-Chloro-4-methylbenzylamine is crucial for understanding its reactivity and physical characteristics. The substitution pattern on the benzene ring dictates its polarity and intermolecular interactions.

Caption: 2D structure of 3-Chloro-4-methylbenzylamine.

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for the consistent and safe use of chemical compounds. The following sections provide detailed protocols for key physical property measurements.

Melting Point Determination

Given that 3-Chloro-4-methylbenzylamine is described as a low-melting solid, a precise melting point determination is necessary for purity assessment.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-Chloro-4-methylbenzylamine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) near the expected melting temperature for an accurate measurement.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.[5] A narrow melting range (0.5-1 °C) is indicative of high purity.[5]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of 3-Chloro-4-methylbenzylamine in various solvents is critical for reaction setup, extraction, and purification processes. While qualitatively described as soluble in organic solvents, quantitative data provides more precise guidance.[2]

Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy

This method is suitable for compounds with a UV chromophore, such as 3-Chloro-4-methylbenzylamine.

-

Preparation of Saturated Solution: An excess amount of 3-Chloro-4-methylbenzylamine is added to a known volume of the desired solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Preparation of Standard Solutions: A series of standard solutions of known concentrations of 3-Chloro-4-methylbenzylamine are prepared in the same solvent.

-

UV-Vis Analysis: The absorbance of the standard solutions and the filtered saturated solution is measured at the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A calibration curve of absorbance versus concentration is plotted using the data from the standard solutions.

-

Solubility Calculation: The concentration of the saturated solution is determined from the calibration curve using its measured absorbance. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of 3-Chloro-4-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): Three protons in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a singlet and two doublets, or as a complex multiplet.

-

Benzylic Protons (-CH₂-): A singlet integrating to two protons, typically in the range of 3.5-4.5 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to two protons. The chemical shift is variable and depends on concentration and solvent.

-

Methyl Protons (-CH₃): A singlet integrating to three protons, typically in the range of 2.0-2.5 ppm.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons attached to the chlorine, methyl, and benzylamine groups will have distinct chemical shifts.

-

Benzylic Carbon (-CH₂-): A signal in the aliphatic region, typically around 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, typically around 15-25 ppm.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-4-methylbenzylamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.[6]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are used for both nuclei.[6]

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands:

-

N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (aromatic and aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

-

C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1020-1250 cm⁻¹ region.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

Protocol: Acquiring an IR Spectrum of a Liquid Sample

-

Sample Preparation: A drop of liquid 3-Chloro-4-methylbenzylamine is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][5]

-

Analysis: The "sandwich" is placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded.[2][7]

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 155 and 157 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.

-

Base Peak: The base peak is likely to be at m/z 120, corresponding to the loss of the amino group and a chlorine atom from the benzyl fragment.

-

Other Fragments: Other significant fragments may include the tropylium ion at m/z 91 and fragments resulting from the loss of HCl or methyl radicals.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of 3-Chloro-4-methylbenzylamine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

Injection: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.

-

Analysis: The mass spectrometer records the mass-to-charge ratio of the fragments produced upon ionization.

Safety and Handling

3-Chloro-4-methylbenzylamine is classified as a corrosive substance.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 3-Chloro-4-methylbenzylamine. The compiled data, coupled with the comprehensive experimental protocols, offers a valuable resource for researchers and scientists. A thorough understanding and accurate determination of these properties are fundamental to the successful and safe application of this important chemical intermediate in the fields of drug discovery and chemical synthesis.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Anonymous. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Nichols, L. (2021, September 27). IR of a Liquid [Video]. YouTube. Retrieved from [Link]

-

Almalki, A. J., et al. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. Retrieved from [Link]

-

Almalki, A. J., & Randall, C. (2019). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry, 14. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Anonymous. (n.d.). Amine Unknowns. Retrieved from [Link]

-

Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 67952-93-6,3-Chloro-4-methylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzylamine. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Anonymous. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Measuring Tablet Dissolution: An Experiment for Teaching Quantitative Ultraviolet Absorption Spectroscopy. Retrieved from [Link]

-

Perinu, C., et al. (2025, October 30). 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-methylbenzylamine (C8H10ClN). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a... Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved from [Link]

-

Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzylamine. Retrieved from [Link]

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

-

Brown, W. P. (2025, November 17). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637) [hmdb.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. homework.study.com [homework.study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

Foreword: Understanding the Criticality of Solubility Data

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzylamine

In the realms of pharmaceutical development and fine chemical synthesis, the success of a project often hinges on a deep understanding of the physicochemical properties of its core molecules. 3-Chloro-4-methylbenzylamine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of various target compounds. Its solubility profile is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification strategies, and governs the feasibility of formulation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-chloro-4-methylbenzylamine, empowering researchers to make informed, data-driven decisions.

Physicochemical Profile and Predicted Solubility Behavior

3-Chloro-4-methylbenzylamine (C₈H₁₀ClN) is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a primary aminomethyl group.[1] This unique combination of functional groups dictates its solubility characteristics.

-

Aromatic Ring & Alkyl Groups: The benzene ring and methyl group are nonpolar and lipophilic, favoring interactions with nonpolar organic solvents through van der Waals forces.

-

Amine Group (-CH₂NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This confers a degree of polarity to the molecule and allows for interactions with polar solvents.

-

Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity through dipole-dipole interactions.

-

Basicity: As an amine, the compound is basic and will react with acids to form ammonium salts (R-NH₃⁺Cl⁻).[2] This protonation dramatically increases polarity and is the key to its aqueous solubility under acidic conditions.[3]

Based on these structural features, a qualitative solubility profile can be predicted. The molecule possesses both lipophilic and polar characteristics, suggesting broad solubility in many organic solvents but limited solubility in neutral water.[1][4]

Table 1: Predicted Qualitative Solubility of 3-Chloro-4-methylbenzylamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water (acidic) | Soluble | The amine can form hydrogen bonds with the solvent's hydroxyl groups. In acidic water, it forms a highly soluble ammonium salt.[3][4] |

| Polar Aprotic | Acetone, Dichloromethane | Soluble | Dipole-dipole interactions between the solvent and the polar amine and chloro groups facilitate dissolution.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Strong van der Waals interactions (π-stacking) are expected between the aromatic rings of the solute and solvent.[5] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | While the nonpolar backbone interacts favorably, the polar amine group limits high solubility in purely aliphatic solvents.[5] |

| Ethers | Diethyl Ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and the solvent's low overall polarity is compatible.[4] |

| Aqueous (Neutral) | Water (pH ~7) | Insoluble to Sparingly Soluble | The molecule's carbon-to-nitrogen ratio is high (>4), and the nonpolar aromatic ring dominates, limiting solubility in neutral water.[4] |

Experimental Determination of Quantitative Solubility

While predictions are valuable, precise quantitative data is essential for process development and modeling. The following section details a robust gravimetric method for determining solubility. This method is considered a "gold standard" due to its directness and accuracy.[5][6]

Core Protocol: Gravimetric Solubility Determination

This protocol is designed to establish a state of equilibrium between the undissolved solute and the saturated solvent, ensuring the measured solubility is the thermodynamic solubility.

Rationale: The fundamental principle is to create a saturated solution at a constant temperature, carefully separate a known volume of the solution from any excess solid, evaporate the solvent, and weigh the remaining solute.[5]

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the gravimetric method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3-chloro-4-methylbenzylamine to a known mass of the selected solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the vial to rest in the temperature bath for several hours so that the excess solid can settle, leaving a clear supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry vial. The filter removes any suspended microcrystals, a critical step for accuracy.

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution collected.

-

Carefully evaporate the solvent. For volatile solvents, this can be done under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven set to a temperature well below the solute's boiling point is appropriate.[5]

-

Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Mass of dissolved solute = (Final mass of vial + residue) - (Initial mass of empty vial).

-

Mass of solvent = (Total mass of solution) - (Mass of dissolved solute).

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100.

-

Factors Influencing Solubility

The solubility of 3-chloro-4-methylbenzylamine is not a static value but is highly dependent on environmental conditions. Understanding these factors is key to manipulating solubility for practical applications.

Diagram 2: Key Factors Affecting Solubility

Caption: The relationship between key environmental factors and solubility.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. As predicted in Table 1, polar solvents will more effectively solvate the polar amine group, while nonpolar solvents will interact more strongly with the aromatic ring. Optimal solubility is often found in solvents of intermediate polarity that can interact favorably with both parts of the molecule.

-

Temperature: The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). For most solid solutes, dissolution is endothermic, meaning solubility increases with temperature. However, this relationship must be determined experimentally for each solute-solvent system.

-

pH (Aqueous Systems): This is the most dramatic influence on the aqueous solubility of amines.[3] In neutral or basic solutions, the amine exists primarily in its neutral, sparingly soluble form (R-NH₂). As the pH is lowered with the addition of an acid, the amine group becomes protonated to form the highly polar and water-soluble ammonium salt (R-NH₃⁺).[2] This principle is routinely exploited in drug formulation to create injectable or oral solutions of otherwise insoluble basic compounds.

Safety and Handling

As with any chemical intermediate, proper handling of 3-chloro-4-methylbenzylamine is essential. Safety Data Sheets (SDS) indicate that this class of compounds can be corrosive and may cause severe skin burns and eye damage.[7][8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

The solubility of 3-chloro-4-methylbenzylamine is a multifaceted property governed by its distinct structural features and the external environment. While its hybrid polar/nonpolar nature allows for solubility in a wide range of organic solvents, its basicity is the key to modulating its behavior in aqueous systems. The experimental protocols and theoretical frameworks provided in this guide offer researchers a robust toolkit to precisely quantify and intelligently manipulate the solubility of this important synthetic intermediate, paving the way for more efficient and effective process development.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Thermo Fisher Scientific. 3-Chloro-4-methylbenzylamine SDS. Acros Organics BVBA.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- CymitQuimica. CAS 67952-93-6: 3-chloro-4-methylbenzylamine.

- Sigma-Aldrich. SAFETY DATA SHEET for (R)-4-Chloro-α-methylbenzylamine.

-

Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-68. Available at: [Link]

- BenchChem. Navigating the Solution: A Technical Guide to the Solubility of 4-Isopropylbenzylamine in Organic Solvents.

-

Creative Biolabs. Aqueous Solubility. Available at: [Link]

Sources

- 1. CAS 67952-93-6: 3-chloro-4-methylbenzylamine | CymitQuimica [cymitquimica.com]

- 2. chemhaven.org [chemhaven.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. 3-Chloro-4-methylbenzylamine SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic and Structural Elucidation of 3-Chloro-4-methylbenzylamine: A Technical Guide

Introduction

3-Chloro-4-methylbenzylamine is a substituted aromatic amine of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and agrochemicals. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Therefore, a definitive structural confirmation through a comprehensive analysis of its spectral data is paramount for researchers in the fields of medicinal chemistry and material science. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-chloro-4-methylbenzylamine, offering a foundational reference for its unambiguous identification and characterization.

This document moves beyond a simple presentation of data, delving into the rationale behind the spectral features observed. By understanding the interplay of electronic and structural effects of the chloro, methyl, and aminomethyl substituents on the benzene ring, researchers can gain a deeper appreciation for the principles of spectroscopic interpretation. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest level of scientific integrity and trustworthiness for drug development professionals and academic researchers alike.

Molecular Structure and Key Spectroscopic Features

The structural attributes of 3-chloro-4-methylbenzylamine dictate its characteristic spectral fingerprint. The presence of a primary amine, a substituted aromatic ring, and a benzylic methylene group gives rise to distinct signals in various spectroscopic techniques.

Caption: Molecular structure of 3-chloro-4-methylbenzylamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 3-chloro-4-methylbenzylamine, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of 3-chloro-4-methylbenzylamine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).

-

Employ an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data and Interpretation